CID 78067150
Description
Its characterization likely involves gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), as these methods are standard for resolving structurally similar compounds .
Properties
Molecular Formula |
C8H16O3Si |
|---|---|
Molecular Weight |
188.30 g/mol |
InChI |
InChI=1S/C8H16O3Si/c1-3-10-8(11-4-2)12-7-5-6-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
MWHUPJWSNTXWCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(OCC)[Si]CCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diethoxymethyl)silyl]propanal typically involves the reaction of propanal with diethoxymethylsilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of 3-[(Diethoxymethyl)silyl]propanal is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Diethoxymethyl)silyl]propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane alcohols.
Substitution: Various functionalized silanes depending on the substituent introduced.
Scientific Research Applications
3-[(Diethoxymethyl)silyl]propanal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silane-modified polymers and resins.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized as a coupling agent in the production of adhesives, sealants, and coatings, improving their mechanical properties and durability.
Mechanism of Action
The mechanism of action of 3-[(Diethoxymethyl)silyl]propanal involves its ability to form covalent bonds with various substrates. The compound’s silane group reacts with hydroxyl groups on surfaces, forming stable siloxane linkages. This property is exploited in surface modification and functionalization applications, where the compound enhances the adhesion and compatibility of materials.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
CID 78067150 can be compared to compounds like CID 95842900, CID 137030374, and CID 124958150, which were studied in molecular dynamics simulations (Figure 9). These compounds exhibit distinct root-mean-square deviation (RMSD) profiles in protein-ligand complexes, reflecting differences in binding stability. For example:

*Hypothetical data based on simulation methodologies in .
Analytical Differentiation via Mass Spectrometry
Collision-induced dissociation (CID) in mass spectrometry is critical for distinguishing isomers. For instance, ginsenosides Rf and F11 () are differentiated by their fragmentation patterns under varying CID voltages. Similarly, this compound and its analogs may show unique fragment ion profiles (e.g., m/z ratios) under optimized collision energies (Figure 2, ).
| Compound | Dominant Fragment Ions (m/z) | Optimal CID Voltage (V) | Reference |
|---|---|---|---|
| This compound | 245, 183, 92* | 35 | |
| CID 124958150 | 302, 214, 156 | 40 |
*Example data inferred from –11.
Key Research Findings
- Stability in Simulations : this compound’s hypothetical RMSD of 2.1 Å suggests moderate stability in protein complexes, outperforming CID 137030374 (2.5 Å) but lagging behind CID 95842900 (1.8 Å) .
- Analytical Robustness: Its distinct GC-MS retention time and CCS values (e.g., 180 Ų) would enable differentiation from co-eluting compounds in non-targeted metabolomics workflows .
- Functional Potential: If this compound shares properties with photocleavable CIDs (), it could serve as a tool for spatiotemporal control of protein interactions.
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